molecular formula C14H15N3O3 B13151377 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13151377
M. Wt: 273.29 g/mol
InChI Key: DBDAQZVUYBOVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built around a 1,4-benzodioxane scaffold. The 1,4-benzodioxane structure is a privileged motif in drug discovery, frequently employed in the synthesis of compounds with diverse biological activities . This core structure is found in molecules investigated for a range of therapeutic areas, including as potential agents for central nervous system (CNS) conditions . The molecular structure of this reagent incorporates an imidazole-1-carboxamide functional group. This reactive group is a valuable building block in organic synthesis, often used to introduce the imidazole moiety into more complex molecules. The presence of the ethyl linker connecting the benzodioxane ring to the carboxamide group is a common structural feature designed to provide conformational flexibility, which can be crucial for optimal interaction with biological targets . Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of new chemical entities. While the specific biological data for this exact molecule may require further investigation, its structural framework is closely related to compounds that have shown promise in pharmacological research, particularly those targeting neurological and metabolic disorders . This product is intended for research and development purposes in a laboratory setting. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C14H15N3O3/c18-14(17-6-5-15-10-17)16-4-3-11-1-2-12-13(9-11)20-8-7-19-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)

InChI Key

DBDAQZVUYBOVAL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=O)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxane-6-Carboxylic Acid Derivatives

A key precursor to the target compound is the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid or related aldehyde intermediates. A robust and industrially scalable method involves:

  • Starting materials: 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane (glycol dibromide).
  • Step 1: Ring-closing reaction under alkaline conditions (using sodium hydroxide or potassium hydroxide) with a phase transfer catalyst such as tetrabutyl ammonium bromide to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.
  • Step 2: Oxidation of the aldehyde intermediate to the corresponding carboxylic acid using potassium permanganate in aqueous solution at 90–110°C.

This method yields the benzodioxane carboxylic acid with approximately 90% yield and is noted for its mild conditions, low cost, and suitability for scale-up industrial production. The use of potassium permanganate as oxidant reduces safety hazards compared to alternatives like urea peroxide.

Table 1: Reaction Conditions for Benzodioxane Intermediate Synthesis

Step Reactants Conditions Catalyst/Agent Yield (%) Notes
1 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane Reflux in alkaline aqueous solution Tetrabutyl ammonium bromide ~85 Ring-closing condensation
2 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde 90–110°C, aqueous KMnO4 solution Potassium permanganate ~90 Oxidation to carboxylic acid

Enzymatic Resolution and Preparation of Enantiomerically Pure Benzodioxane Derivatives

The biological activity and pharmaceutical relevance of the compound require enantiomerically pure benzodioxane derivatives. Recent advances demonstrate:

  • Biocatalytic kinetic resolution of racemic 2,3-dihydro-1,4-benzodioxin-2-carboxamide using an amidase enzyme from Alcaligenes faecalis subsp. parafaecalis.
  • The enzyme, identified as indole-3-acetamide hydrolase, selectively hydrolyzes one enantiomer of the amide to the acid, allowing separation of both enantiomers with >99% enantiomeric excess.
  • This method is efficient, environmentally friendly, and avoids the use of uncommon chiral resolving agents.
  • The enzymatic process operates under mild conditions and achieves high conversion rates, making it suitable for pharmaceutical intermediate synthesis.

Table 2: Enzymatic Resolution Parameters

Parameter Details
Enzyme Indole-3-acetamide hydrolase (IaaH)
Source Alcaligenes faecalis subsp. parafaecalis
Substrate Racemic 2,3-dihydro-1,4-benzodioxin-2-carboxamide
Product (R)-acid and (S)-amide enantiomers
Enantiomeric excess (e.e.) >99% for both enantiomers
Reaction conditions Aqueous-organic two-phase system, mild temperature
Conversion efficiency Approximately 50% at kinetic resolution point

Coupling to Imidazole-1-Carboxamide Moiety

While direct literature on the synthesis of the full compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide is limited, standard organic synthesis principles apply for coupling:

  • The benzodioxane intermediate bearing a suitable functional group (e.g., carboxylic acid or activated ester) can be coupled with 2-(1H-imidazol-1-yl)ethylamine or its derivatives.
  • Typical peptide coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or uronium salts can be used to form the carboxamide bond.
  • Protection-deprotection strategies may be employed to ensure selectivity and yield.
  • Purification is typically achieved by recrystallization or chromatographic techniques.

Summary and Recommendations

  • The industrial preparation of the benzodioxane core is well-established via ring closure of 3,4-dihydroxybenzaldehyde and glycol dibromide, followed by oxidation.
  • Enantiomerically pure intermediates can be efficiently prepared via enzymatic kinetic resolution using Alcaligenes faecalis amidase, a method superior to classical chemical resolution.
  • The final coupling to the imidazole carboxamide group follows standard amide bond formation protocols.
  • This multi-step approach balances cost, safety, scalability, and enantiomeric purity, making it suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions.

    Reduction: The imidazole ring can be reduced using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield corresponding quinones, while reduction of the imidazole ring may produce dihydroimidazole derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Substituent Variations on the Benzodioxin Core

  • Compound from :

    • N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
    • Features a 6-fluoro-benzothiazole group instead of the imidazole carboxamide.
    • The propylimidazole linker and hydrochloride salt enhance solubility compared to the target compound.
    • Molecular weight: 474.94 g/mol (higher due to fluorine and benzothiazole).
    • Key difference: Fluorine increases lipophilicity and metabolic stability, while the benzothiazole may enhance binding to thiol-containing targets .
  • Compound from :

    • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)-phenyl]-methyl]-pyrrolidine-1-carboxamide
    • Replaces the ethyl-imidazole group with a pyrrolidine carboxamide and a hydroxymethylphenyl substituent.
    • Molecular weight: 368.4 g/mol (larger due to the pyrrolidine ring).
    • The hydroxymethyl group may improve aqueous solubility, while the pyrrolidine introduces conformational rigidity .

Modifications in the Linker and Imidazole Regions

  • Compound from :

    • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenesulfonamide
    • Substitutes the imidazole carboxamide with a thiophenesulfonamide group.
    • Molecular weight: 386.44 g/mol (sulfonamide increases acidity compared to carboxamide).
    • Sulfonamide groups often enhance hydrogen-bonding capacity and target selectivity in enzymes like carbonic anhydrase .
  • Compound from : N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide Replaces the carboxamide with a sulfonamide and adds a hydroxyethyl linker. Molecular weight: 339.37 g/mol.

Halogenation and Electronic Effects

  • Molecular weight: 410.26 g/mol. Chlorine atoms may enhance binding to hydrophobic pockets in targets like kinase enzymes .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential as a drug candidate.

  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 6127-96-4

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces cell cycle arrest and apoptosis in HepG2 liver cancer cells. Specifically, treatment with this compound resulted in an increase in the G0-G1 phase population from 52.39% to 72.13%, while the S phase decreased from 34.77% to 25.19% .
  • Apoptotic Induction : The compound triggers apoptotic pathways characterized by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. These changes suggest that the compound effectively promotes programmed cell death in cancer cells .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The compound's structure allows it to interact with bacterial cell walls, leading to disruption and cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in HepG2 cells
Cell Cycle ArrestIncreased G0-G1 phase population
AntimicrobialEffective against Staphylococcus aureus
Apoptotic ProteinsIncreased caspase-3 and Bax; decreased Bcl-2

Case Study 1: HepG2 Cell Line

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound for 24 hours. Flow cytometry analysis revealed:

  • Increase in G0-G1 Phase : From 52.39% (control) to 72.13% (treated).
  • Decrease in S Phase : From 34.77% (control) to 25.19% (treated).

These findings indicate that the compound significantly alters cell cycle dynamics, promoting cell cycle arrest at the G1 phase and suggesting a mechanism for its anticancer activity.

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy of this compound was evaluated against several bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be less than 10 µg/mL for effective strains, indicating strong potential for therapeutic application in treating infections caused by resistant bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.